4-Chloro-5-fluoro-2-methylbenzonitrile 4-Chloro-5-fluoro-2-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18307589
InChI: InChI=1S/C8H5ClFN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3
SMILES:
Molecular Formula: C8H5ClFN
Molecular Weight: 169.58 g/mol

4-Chloro-5-fluoro-2-methylbenzonitrile

CAS No.:

Cat. No.: VC18307589

Molecular Formula: C8H5ClFN

Molecular Weight: 169.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-fluoro-2-methylbenzonitrile -

Specification

Molecular Formula C8H5ClFN
Molecular Weight 169.58 g/mol
IUPAC Name 4-chloro-5-fluoro-2-methylbenzonitrile
Standard InChI InChI=1S/C8H5ClFN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3
Standard InChI Key LEHQIKOTFAACPS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C#N)F)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 4-chloro-5-fluoro-2-methylbenzonitrile is C₈H₅ClFN, with a molecular weight of 185.59 g/mol. The IUPAC name derives from the benzene ring’s substitution pattern: a nitrile group at position 1, methyl at position 2, chlorine at position 4, and fluorine at position 5. The spatial arrangement of these groups influences the compound’s electronic properties, with the nitrile group acting as a strong electron-withdrawing moiety, while the methyl group provides steric bulk .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₅ClFN
Molecular Weight185.59 g/mol
IUPAC Name4-Chloro-5-fluoro-2-methylbenzonitrile
SMILESCc1cc(Cl)c(F)c(C#N)c1
Electron-Withdrawing Groups–C≡N, –Cl, –F
Electron-Donating Groups–CH₃

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-chloro-5-fluoro-2-methylbenzonitrile typically involves multi-step halogenation and nitrile formation processes:

2.1.1 Nitrile Formation via Oxime Intermediate
A common approach involves converting 4-chloro-5-fluoro-2-methylbenzaldehyde to its oxime using hydroxylamine hydrochloride, followed by dehydration with agents like acetic anhydride or phosphorus pentoxide . This method ensures high regioselectivity and avoids over-halogenation.

2.1.2 Halogenation of Methylbenzonitrile
Alternative routes halogenate pre-formed 2-methylbenzonitrile under controlled conditions. Chlorination may employ Cl₂ gas in the presence of FeCl₃, while fluorination often uses HF or KF in polar aprotic solvents .

Industrial Production

Continuous flow reactors are preferred for large-scale synthesis, enabling precise control over reaction parameters (temperature, residence time) and minimizing byproducts . Purification typically involves fractional distillation or recrystallization from ethanol-water mixtures.

Spectroscopic and Computational Characterization

Spectroscopic Analysis

Studies on analogous chlorinated benzonitriles, such as 2-amino-4-chlorobenzonitrile, reveal key spectral features:

  • IR Spectroscopy: A strong absorption band near 2230 cm⁻¹ confirms the –C≡N stretch. C–Cl and C–F stretches appear at 750–550 cm⁻¹ and 1100–1000 cm⁻¹, respectively .

  • NMR Spectroscopy: In 1^1H-NMR, the methyl group resonates as a singlet near δ 2.5 ppm, while aromatic protons exhibit splitting patterns reflective of substituent positions .

Density Functional Theory (DFT) Studies

DFT calculations on similar nitriles predict electron density distributions, reactivity sites, and molecular electrostatic potentials (MEP). The nitrile group’s electron-deficient carbon is a nucleophilic attack site, whereas the methyl group’s electron-donating effect stabilizes adjacent positions .

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The chlorine and fluorine substituents activate the ring toward nucleophilic displacement. For example, methoxy substitution occurs at position 4 or 5 using NaOCH₃ in DMF, yielding methoxy derivatives for further functionalization .

Pharmaceutical Intermediate

While direct biological data on 4-chloro-5-fluoro-2-methylbenzonitrile is limited, structurally related benzoxazoles and benzothiazoles demonstrate anticancer and anti-inflammatory activities . The compound’s halogenated framework is a potential precursor for kinase inhibitors or DNA intercalators.

Agrochemical Uses

Chlorinated nitriles are precursors to herbicides and pesticides. The methyl group enhances lipid solubility, aiding penetration through plant cuticles .

Toxicity and Environmental Impact

Ecotoxicological Profile

Comparative data on chlorinated benzonitriles suggest moderate to high aquatic toxicity. For example, 3,5-diiodo-4-hydroxybenzonitrile exhibits a 96h LC₅₀ of 6.79 mmol/L in fish, attributed to nitrile group bioactivation . Proper handling and wastewater treatment are critical to mitigate environmental release.

Human Health Considerations

Nitriles can release cyanide ions via metabolic hydrolysis, necessitating strict exposure controls. Personal protective equipment (PPE) and fume hoods are mandatory during laboratory use.

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